![molecular formula C46H50O4P2Pd2 B070964 trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) CAS No. 172418-32-5](/img/structure/B70964.png)

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

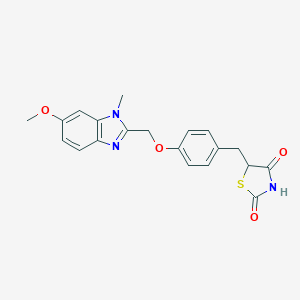

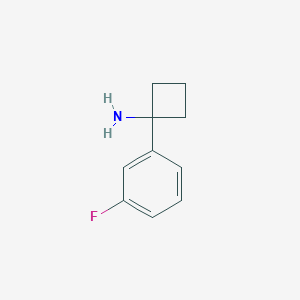

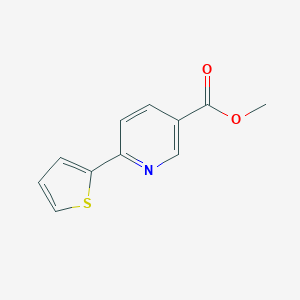

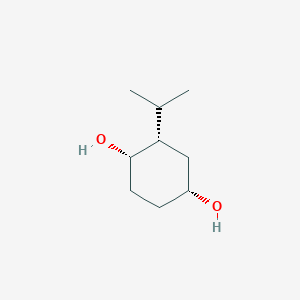

Trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II), or trans-Pd2(acac)2PPh2Bz, is a type of palladium-based complex that has been used in a variety of scientific research applications. The complex is composed of two acetate ligands and two 2-[bis(2-methylphenyl)phosphino]benzyl (PPh2Bz) ligands. It is an organometallic compound that is used as a catalyst in a variety of reactions, including hydrogenation, hydroformylation, and cross-coupling. Its unique properties make it a valuable tool for chemists and researchers.

Wissenschaftliche Forschungsanwendungen

Kreuzkupplungsreaktionen

Diese Verbindung ist ein nützlicher Katalysator für C-C- und C-N-Kreuzkupplungsreaktionen . Kreuzkupplungsreaktionen sind eine Gruppe von Reaktionen, bei denen zwei Fragmente mithilfe eines Metallkatalysators miteinander verbunden werden.

Buchwald-Hartwig-Kreuzkupplungsreaktion

Die Buchwald-Hartwig-Kreuzkupplungsreaktion ist eine Art von Kreuzkupplungsreaktion, die durch diese Verbindung erleichtert wird . Diese Reaktion wird zur Bildung von Kohlenstoff-Stickstoff-Bindungen verwendet und ist weit verbreitet in der Synthese von Pharmazeutika, Agrochemikalien und Materialien.

Heck-Reaktion

Die Heck-Reaktion, eine palladiumkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, kann ebenfalls durch diese Verbindung katalysiert werden . Die Reaktion wird in der organischen Chemie verwendet, um komplexe Strukturen aus einfacheren zu synthetisieren.

Hiyama-Kupplung

Die Hiyama-Kupplung, eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, kann durch diese Verbindung katalysiert werden . Diese Reaktion wird häufig bei der Synthese biologisch aktiver Verbindungen, einschließlich Pharmazeutika, verwendet.

Negishi-Kupplung

Diese Verbindung kann auch die Negishi-Kupplung katalysieren, eine weitere Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird . Diese Reaktion wird in der organischen Synthese verwendet, um komplexe Kohlenstoffstrukturen zu bilden.

Sonogashira-Kupplung

Die Sonogashira-Kupplung, eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem Aryl- oder Vinylhalogenid und einem Alkin verwendet wird, kann durch diese Verbindung katalysiert werden . Diese Reaktion wird bei der Synthese größerer organischer Verbindungen verwendet.

Stille-Kupplung

Die Stille-Kupplung, eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, kann durch diese Verbindung katalysiert werden . Diese Reaktion wird bei der Synthese einer Vielzahl organischer Verbindungen verwendet.

Suzuki-Miyaura-Kupplung

Schließlich kann diese Verbindung die Suzuki-Miyaura-Kupplung katalysieren, eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird . Diese Reaktion ist in der organischen Chemie weit verbreitet, insbesondere bei der Synthese biologisch aktiver Verbindungen.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) involves the reaction of two equivalents of 2-[bis(2-methylphenyl)phosphino]benzyl chloride with palladium acetate in the presence of sodium acetate as a base. The reaction leads to the formation of the intermediate, which is then treated with sodium acetate and acetic acid to obtain the final product.", "Starting Materials": [ "2-[bis(2-methylphenyl)phosphino]benzyl chloride", "palladium acetate", "sodium acetate", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-[bis(2-methylphenyl)phosphino]benzyl chloride (2 equiv.) and palladium acetate in acetic acid.", "Step 2: Add sodium acetate to the reaction mixture as a base and stir the solution at room temperature for several hours.", "Step 3: Filter the resulting mixture to remove any insoluble impurities.", "Step 4: Add sodium acetate and acetic acid to the filtrate and stir the solution at room temperature for several hours.", "Step 5: Filter the resulting mixture to obtain the final product, trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)." ] } | |

CAS-Nummer |

172418-32-5 |

Molekularformel |

C46H50O4P2Pd2 |

Molekulargewicht |

941.7 g/mol |

IUPAC-Name |

ethane-1,1-diol;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium |

InChI |

InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2 |

InChI-Schlüssel |

VWGJFGJEXBXEDJ-UHFFFAOYSA-P |

SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] |

Kanonische SMILES |

CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.